molecular formula C11H14BrN B1411823 (3-Bromo-5-methylphenyl)(cyclopropyl)methanamine CAS No. 1270566-51-2

(3-Bromo-5-methylphenyl)(cyclopropyl)methanamine

Cat. No.: B1411823
CAS No.: 1270566-51-2
M. Wt: 240.14 g/mol
InChI Key: DJQVUHXVBTWTCD-UHFFFAOYSA-N
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Description

(3-Bromo-5-methylphenyl)(cyclopropyl)methanamine is an organic compound with the molecular formula C11H14BrN This compound features a brominated aromatic ring and a cyclopropyl group attached to a methanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromo-5-methylphenyl)(cyclopropyl)methanamine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-5-methylphenyl)(cyclopropyl)methanamine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide (OH-) or amine (NH2-) groups.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction Reactions: Reduction can lead to the formation of dehalogenated products.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) under basic conditions.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Major Products

    Substitution: Formation of 3-hydroxy-5-methylphenyl or 3-amino-5-methylphenyl derivatives.

    Oxidation: Formation of 3-bromo-5-methylbenzaldehyde or 3-bromo-5-methylbenzoic acid.

    Reduction: Formation of 5-methylphenyl(cyclopropyl)methanamine.

Scientific Research Applications

(3-Bromo-5-methylphenyl)(cyclopropyl)methanamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Bromo-5-methylphenyl)(cyclopropyl)methanamine involves its interaction with specific molecular targets. The bromine atom and cyclopropyl group contribute to its reactivity and binding affinity with enzymes or receptors. The compound may inhibit or activate certain biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    (3-Bromo-5-methylphenyl)methanamine: Lacks the cyclopropyl group, leading to different reactivity and applications.

    (3-Bromo-5-methylphenyl)(ethyl)methanamine:

Uniqueness

(3-Bromo-5-methylphenyl)(cyclopropyl)methanamine is unique due to the presence of both a brominated aromatic ring and a cyclopropyl group.

Properties

IUPAC Name

(3-bromo-5-methylphenyl)-cyclopropylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrN/c1-7-4-9(6-10(12)5-7)11(13)8-2-3-8/h4-6,8,11H,2-3,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJQVUHXVBTWTCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)Br)C(C2CC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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